molecular formula C9H14N2 B154266 3-Aminobicyclo[3.2.1]octane-3-carbonitrile CAS No. 134047-47-5

3-Aminobicyclo[3.2.1]octane-3-carbonitrile

Cat. No. B154266
M. Wt: 150.22 g/mol
InChI Key: RWYYVMJLXFAFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminobicyclo[3.2.1]octane-3-carbonitrile is a bicyclic nitrogen-containing compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound has a unique structure that makes it an attractive target for chemical synthesis and biological research.2.1]octane-3-carbonitrile.

Mechanism Of Action

The mechanism of action of 3-Aminobicyclo[3.2.1]octane-3-carbonitrile is not fully understood. However, it is believed that the compound acts as a modulator of various receptors in the brain, including the dopamine receptor and the sigma-1 receptor. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 3-Aminobicyclo[3.2.1]octane-3-carbonitrile has several biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

3-Aminobicyclo[3.2.1]octane-3-carbonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. The compound also has a unique structure that makes it an attractive target for chemical synthesis and biological research. However, the compound has some limitations for lab experiments. The compound is highly reactive and may require special handling and storage conditions. In addition, the compound has not been extensively studied in humans, and its potential side effects and toxicity are not fully understood.

Future Directions

There are several future directions for the research of 3-Aminobicyclo[3.2.1]octane-3-carbonitrile. One direction is to further investigate the compound's potential as a drug candidate for the treatment of various diseases. Another direction is to investigate the compound's mechanism of action and its effects on various receptors in the brain. Additionally, further studies are needed to investigate the compound's potential side effects and toxicity in humans. Finally, the development of new synthesis methods for the compound may lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 3-Aminobicyclo[3.2.1]octane-3-carbonitrile has been achieved through several methods. One of the most common methods involves the reaction of 1,3-cyclohexadiene with acrylonitrile in the presence of a catalyst such as palladium or nickel. The resulting product is then treated with ammonia to obtain 3-Aminobicyclo[3.2.1]octane-3-carbonitrile. Another method involves the reaction of 1,3-cyclohexadiene with acrylonitrile in the presence of an acid catalyst, followed by treatment with hydroxylamine to obtain the desired compound.

Scientific Research Applications

3-Aminobicyclo[3.2.1]octane-3-carbonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a ligand for various receptors such as the dopamine receptor and the sigma-1 receptor.

properties

CAS RN

134047-47-5

Product Name

3-Aminobicyclo[3.2.1]octane-3-carbonitrile

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-aminobicyclo[3.2.1]octane-3-carbonitrile

InChI

InChI=1S/C9H14N2/c10-6-9(11)4-7-1-2-8(3-7)5-9/h7-8H,1-5,11H2

InChI Key

RWYYVMJLXFAFHS-UHFFFAOYSA-N

SMILES

C1CC2CC1CC(C2)(C#N)N

Canonical SMILES

C1CC2CC1CC(C2)(C#N)N

synonyms

Bicyclo[3.2.1]octane-3-carbonitrile, 3-amino-, exo- (9CI)

Origin of Product

United States

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